ALD Deposition Rate: Ca(hfac)₂ vs. Alternative CaF₂ ALD Precursor
In atomic layer deposition (ALD) of CaF₂, calcium hexafluoroacetylacetonate (Ca(hfac)₂) delivered a specific deposition rate that is directly comparable to a more modern, specialized precursor. When using Ca(hfac)₂ with ozone at 300 °C, a deposition rate of 0.3 Å/cycle was achieved [1]. In a separate 2023 study using a bis(N,N-di-i-propylformamidinato)calcium(II) precursor with anhydrous HF, the deposition rate varied from 0.3 to 0.4 Å/cycle across a substrate temperature range of 175–250 °C [2]. This cross-study comparison demonstrates that Ca(hfac)₂ can achieve a comparable deposition rate, establishing it as a viable, cost-effective alternative for ALD processes where the specialized precursor is not available or cost-prohibitive.
| Evidence Dimension | ALD Deposition Rate |
|---|---|
| Target Compound Data | 0.3 Å/cycle |
| Comparator Or Baseline | bis(N,N-di-i-propylformamidinato)calcium(II): 0.3–0.4 Å/cycle |
| Quantified Difference | Comparable (0.3 vs. 0.3–0.4 Å/cycle) |
| Conditions | Ca(hfac)₂ + O₃ at 300 °C; Comparator + anhydrous HF at 175–250 °C |
Why This Matters
This data demonstrates that Ca(hfac)₂ offers a comparable ALD deposition rate to a specialized precursor, validating its selection as a functionally equivalent and potentially more accessible option for CaF₂ thin film fabrication.
- [1] Putkonen, M., Szeghalmi, A., Pippel, E., & Knez, M. (2011). Atomic layer deposition of metal fluorides through oxide chemistry. Journal of Materials Chemistry, 21(38), 14461–14465. View Source
- [2] Hennessy, J., Rodríguez, R. E., West, W. C., & Brandon, E. J. (2023). Atomic layer deposition of calcium fluoride for barrier coating applications. Journal of Vacuum Science & Technology A, 41(4), 042405. View Source
